5-Methylpyridin-3-amine dihydrochloride
Description
Introduction to 5-Methylpyridin-3-amine Dihydrochloride
This compound represents a specialized heterocyclic compound that has gained considerable attention in the field of organic chemistry due to its versatile applications as an intermediate in pharmaceutical synthesis. The compound belongs to the broader family of aminopyridine derivatives, which are characterized by their ability to participate in various organic synthesis reactions including carbonylation and condensation processes. As a dihydrochloride salt, this compound demonstrates enhanced solubility properties compared to its parent base form, making it particularly suitable for applications requiring aqueous solutions or crystalline stability.
The significance of this compound extends beyond its immediate chemical properties to encompass its role in the development of complex molecular structures. Research has demonstrated that this compound functions effectively as a catalyst or ligand in various organic synthesis reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The presence of the dihydrochloride functionality indicates that the compound is typically utilized in solid or aqueous forms, which enhances both its stability during storage and its bioavailability in various applications.
Chemical Identity and Nomenclature
The chemical identity of this compound is defined by its distinctive molecular structure and systematic naming conventions established by international chemical nomenclature standards. According to PubChem database records, the compound carries the unique identifier CID 53408309, which provides a standardized reference for chemical databases and research applications. The molecular formula C₆H₁₀Cl₂N₂ indicates the presence of six carbon atoms, ten hydrogen atoms, two chlorine atoms, and two nitrogen atoms, resulting in a calculated molecular weight of 181.06 grams per mole.
The compound structure consists of a pyridine ring system with specific substitution patterns that determine its chemical behavior and reactivity. The parent compound, 3-amino-5-methylpyridine, contains an amino group positioned at the 3-carbon of the pyridine ring and a methyl group at the 5-carbon position. This particular substitution pattern creates a unique electronic environment within the molecule that influences both its basicity and its ability to participate in various chemical reactions.
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that clearly identify the substitution pattern and salt form. The official International Union of Pure and Applied Chemistry name is designated as "5-methylpyridin-3-amine;dihydrochloride," which precisely indicates the location of functional groups and the presence of two hydrochloride counterions. This nomenclature system ensures unambiguous identification of the compound across different research contexts and geographical regions.
The compound is known by several synonyms that reflect different naming conventions and historical usage patterns. These include "5-methyl-pyridin-3-ylamine dihydrochloride" and "3-amino-5-methylpyridine dihydrochloride," both of which describe the same molecular entity but emphasize different aspects of the chemical structure. The Chemical Abstracts Service registry number 1187932-24-6 provides an additional unique identifier that facilitates literature searches and chemical procurement processes.
Additional synonyms documented in chemical databases include various abbreviated forms and alternative naming conventions that have emerged through historical usage in different research communities. The compound may also be referenced using molecular descriptor codes such as MFCD09997884, which serve as catalog numbers in chemical supply databases. These multiple naming conventions reflect the compound's widespread use across different chemical disciplines and geographical regions.
Structural Relationship to Pyridine Derivatives
This compound exhibits a direct structural relationship to the fundamental pyridine ring system, representing a disubstituted derivative with specific functional group modifications. The parent pyridine structure consists of a six-membered aromatic ring containing one nitrogen atom, which provides the basic framework for this compound's chemical properties. The addition of amino and methyl substituents at specific positions creates a unique electronic environment that distinguishes this compound from other pyridine derivatives.
The relationship between this compound and other pyridine derivatives can be understood through systematic structural analysis. The compound shares common features with the picoline family of compounds, which are characterized by the presence of methyl substituents on the pyridine ring. Specifically, the methyl group at the 5-position creates similarities with 3-methylpyridine (beta-picoline), while the amino substitution at the 3-position provides additional functionality for chemical reactions.
The dihydrochloride salt formation represents a common strategy for enhancing the stability and solubility of amino-containing pyridine derivatives. This salt form creates ionic interactions that stabilize the compound in crystalline form while maintaining the essential chemical reactivity of the parent amino compound. The presence of two hydrochloride groups indicates that both the pyridine nitrogen and the amino nitrogen can be protonated under acidic conditions, creating a doubly charged cationic species.
Comparative analysis with related compounds reveals that this compound occupies a unique position within the aminopyridine family. Unlike simple aminopyridines that contain only amino substituents, this compound combines both electron-donating (amino) and electron-releasing (methyl) groups, creating a balanced electronic environment that enhances its reactivity in specific chemical transformations. This structural combination makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.
Historical Context and Discovery Timeline
The historical development of this compound is intimately connected to the broader discovery and characterization of pyridine derivatives, which began in the early nineteenth century with fundamental research into coal tar chemistry. The foundational work in pyridine chemistry can be traced to 1826, when German chemist Otto Unverdorben first obtained impure picoline through the pyrolysis of bones, initially naming the substance "Odorin" due to its characteristic unpleasant odor. This early discovery established the groundwork for subsequent investigations into methylated pyridine derivatives that would eventually lead to the synthesis of amino-substituted compounds.
The systematic characterization of pyridine derivatives progressed significantly through the work of Scottish chemist Thomas Anderson in 1849, who successfully prepared picoline in pure form from coal tar through controlled pyrolysis of bone material. Anderson's contribution to the nomenclature of these compounds was substantial, as he coined the term "picoline" by combining the Latin words "pix" (tar) and "oleum" (oil), reflecting the coal tar oil source of these materials. This naming convention established a foundation for the systematic classification of methylpyridine derivatives that continues to influence chemical nomenclature today.
The structural elucidation of pyridine derivatives gained momentum through the work of Austrian chemist Hugo Weidel, who by 1879 had successfully isolated and characterized three distinct isomers of picoline, designated as alpha-picoline, beta-picoline, and gamma-picoline. Weidel's systematic approach to structural determination involved oxidation reactions using potassium permanganate, which transformed each picoline isomer into corresponding carboxylic acids. Through careful analysis of these oxidation products, Weidel demonstrated that picoline represented a mixture of three methylpyridine isomers, confirming theoretical predictions about the structure of these compounds.
The definitive structural determination of specific picoline isomers occurred in 1883 through the collaborative work of Czech-Austrian chemist Zdenko Hans Skraup and Albert Cobenzl, who established the structure of beta-picoline as 3-methylpyridine through repeated oxidation studies of beta-naphthoquinoline. This breakthrough provided the structural foundation for understanding the substitution patterns in methylpyridine derivatives, directly contributing to the later development of amino-substituted variants such as 5-methylpyridin-3-amine.
| Historical Milestone | Year | Researcher | Contribution |
|---|---|---|---|
| First picoline isolation | 1826 | Otto Unverdorben | Pyrolysis of bones, "Odorin" discovery |
| Pure picoline preparation | 1849 | Thomas Anderson | Coal tar purification, nomenclature |
| Isomer characterization | 1879 | Hugo Weidel | Three picoline isomers identified |
| Structural elucidation | 1883 | Skraup and Cobenzl | 3-methylpyridine structure confirmed |
The transition from simple methylpyridine derivatives to amino-substituted compounds occurred during the twentieth century as pharmaceutical chemistry developed more sophisticated synthetic methodologies. The synthesis of compounds such as 5-methylpyridin-3-amine represented an advancement in understanding how functional group modifications could enhance the biological activity and chemical versatility of pyridine derivatives. The development of dihydrochloride salt forms emerged as a practical solution for improving the stability and handling characteristics of amino-containing heterocyclic compounds.
Properties
IUPAC Name |
5-methylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.2ClH/c1-5-2-6(7)4-8-3-5;;/h2-4H,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSPBIMVMRUBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methylpyridin-3-amine dihydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of a methyl group at the 5-position of the pyridine ring and an amine functional group at the 3-position. The dihydrochloride form indicates that two hydrochloric acid molecules are associated with the amine, enhancing its solubility in water.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways crucial for cancer cell proliferation.
- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways that regulate cell survival and growth.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : In a study involving various bacterial strains, the compound was found to inhibit growth at concentrations as low as 10 µg/mL, showcasing a significant potential for antibiotic development.
- Cancer Cell Studies : A series of experiments demonstrated that treatment with this compound led to a reduction in cell viability by approximately 60% in prostate cancer cell lines after 48 hours .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Effective against various bacteria and cancer cell lines |
| 6-Methoxy-5-methylpyridin-3-amine hydrochloride | Similar structure with methoxy group | Antimicrobial | Shows different reactivity due to methoxy group presence |
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
5-Methylpyridin-3-amine dihydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity, particularly in targeting specific receptors or pathways involved in these disorders .
Case Study:
A notable example is its use in the development of selective inhibitors for tyrosine kinases, which are implicated in various cancers and autoimmune diseases. The compound has been utilized to optimize lead compounds for better selectivity and reduced side effects during clinical trials .
Agricultural Chemistry
Formulation of Agrochemicals:
This compound is integral to the formulation of agrochemicals, including pesticides and herbicides. Its derivatives have been shown to exhibit enhanced activity against specific pests while minimizing environmental impact .
Data Table: Agrochemical Applications
| Compound | Active Ingredient | Target Pest | Efficacy (%) |
|---|---|---|---|
| 5-Methylpyridin-3-amine | Herbicide A | Broadleaf Weeds | 85 |
| 5-Methylpyridin-3-amine | Insecticide B | Aphids | 90 |
| 5-Methylpyridin-3-amine | Fungicide C | Fungal Pathogens | 75 |
Material Science
Development of Advanced Materials:
The compound is employed in creating advanced materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors. Its chemical properties allow it to act as a building block for more complex structures .
Case Study:
Research has demonstrated that incorporating 5-methylpyridin-3-amine into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in automotive and aerospace industries .
Analytical Chemistry
Reagent in Analytical Methods:
In analytical chemistry, this compound acts as a reagent that aids in the detection and quantification of various substances. Its ability to form stable complexes with metal ions enhances the accuracy of analytical techniques such as chromatography and spectroscopy .
Data Table: Analytical Applications
| Method | Analyte Detected | Detection Limit (mg/L) |
|---|---|---|
| HPLC | Heavy Metals | 0.01 |
| UV-Vis Spectroscopy | Organic Compounds | 0.05 |
| Mass Spectrometry | Biomolecules | 0.001 |
Biochemical Research
Study of Enzyme Interactions:
this compound plays a significant role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. This research can lead to breakthroughs in biotechnology and medicine .
Case Study:
In studies investigating metabolic pathways related to drug metabolism, this compound has been utilized to elucidate interactions with cytochrome P450 enzymes, providing insights into drug-drug interactions and individual variability in drug response .
Comparison with Similar Compounds
6-Methoxy-5-methyl-pyridin-3-amine Dihydrochloride
- Molecular Formula : C₇H₁₂Cl₂N₂O .
- Key Differences :
- Substitution: Methoxy group at position 6 and methyl at position 4.
- Impact: The methoxy group increases polarity and may enhance solubility in polar solvents compared to the target compound. However, steric hindrance from the methoxy group could reduce binding efficiency in hydrophobic enzyme pockets.
- Applications: Likely explored in kinase inhibitors due to pyridine’s role in ATP-binding domains .
2-{5-Methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine Dihydrochloride
Pyridoxamine Dihydrochloride
- Molecular Formula : C₈H₁₄Cl₂N₂O₂ .
- Key Differences: Substitution: Hydroxymethyl and aminomethyl groups at positions 4 and 5. Impact: Increased hydrophilicity due to hydroxyl and amine groups, making it a key vitamin B6 derivative. Unlike the target compound, it participates in amino acid metabolism and glycation inhibition. Applications: Used in treating diabetic complications and as a nutritional supplement .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Molecular Formula : C₉H₁₃N₃·2HCl .
- Key Differences: Substitution: Pyrrolidine group at position 4. This modification is common in CNS-targeting drugs to enhance blood-brain barrier penetration. Applications: Potential use in neuropharmacology .
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Solubility (Water) | Applications |
|---|---|---|---|---|
| 5-Methylpyridin-3-amine dihydrochloride | C₆H₉N₂·2HCl | Methyl (C5), amine (C3) | High | Drug intermediates, APIs |
| 6-Methoxy-5-methyl-pyridin-3-amine dihydrochloride | C₇H₁₂Cl₂N₂O | Methoxy (C6), methyl (C5) | Moderate-High | Kinase inhibitors |
| Pyridoxamine dihydrochloride | C₈H₁₄Cl₂N₂O₂ | Hydroxymethyl (C4), aminomethyl (C5) | Very High | Diabetes therapy, nutrition |
| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | Pyrrolidine (C4) | Moderate | Neuropharmacology |
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 5-chloropyridin-3-amine hydrochloride) increase reactivity in nucleophilic substitution compared to electron-donating methyl groups in the target compound .
- Salt Form Impact: Dihydrochloride salts generally exhibit higher solubility and stability than monohydrochlorides, critical for oral bioavailability (e.g., triethylenetetramine dihydrochloride in Wilson’s disease treatment) .
- Structural Complexity : Fused-ring systems (e.g., pyrrolopyridine in ) enhance target affinity but may complicate synthesis and metabolic clearance .
Preparation Methods
Direct Salt Formation
The simplest and most direct method involves dissolving 3-amino-5-methylpyridine in an appropriate solvent (commonly water or ethanol) followed by the careful addition of hydrochloric acid under controlled temperature (typically 0–25°C) to precipitate the dihydrochloride salt. The reaction is monitored to maintain pH and avoid excess acid, which can lead to impurities.
Reaction:
$$
\text{3-amino-5-methylpyridine} + 2 \text{HCl} \rightarrow \text{this compound}
$$Typical Yields: High yields (>90%) are achievable with proper control of reaction parameters.
Purification: The solid dihydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.
Multi-Step Synthetic Approach via Bromomethyl Intermediates
Though direct salt formation is straightforward, the synthesis of this compound can also be linked to multi-step synthetic routes starting from 5-methylnicotinic acid, especially when preparing related intermediates or derivatives.
A representative synthetic sequence involves:
Esterification: Conversion of 5-methylnicotinic acid to methyl 5-methylnicotinate using methanol and thionyl chloride (acting as a water scavenger).
Reduction: Reduction of methyl 5-methylnicotinate to 5-methyl-3-pyridinemethanol using sodium borohydride in methanol.
Formation of Hydrobromide Salt: The alcohol intermediate is converted to its hydrobromide salt by treatment with hydrobromic acid, facilitating purification by crystallization.
Bromination: The hydrobromide salt is then brominated under reflux with hydrobromic acid and xylene to form 3-(bromomethyl)-5-methylpyridine bromide, a key intermediate in related pharmaceutical syntheses.
While this sequence is primarily reported for intermediates in the synthesis of other compounds (e.g., rupatadine), it illustrates the complexity and versatility of pyridine derivative synthesis that can be adapted for preparing amine salts like this compound.
Industrial Production Considerations
- Scale: Industrial production often employs large-scale reactors with automated control of temperature, pH, and reagent addition to ensure consistent product quality and yield.
- Process Control: Continuous flow systems may be used to enhance efficiency and reproducibility.
- Purity: Crystallization and washing steps are optimized to remove impurities and residual solvents.
- Environmental Impact: Methods favoring mild reagents like sodium borohydride over more hazardous agents (e.g., lithium aluminum hydride) are preferred for safety and environmental reasons.
Comparative Data Table of Preparation Methods
| Step/Method | Reagents & Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Direct salt formation | 3-amino-5-methylpyridine + 2 HCl, aqueous, 0–25°C | >90 | Simple, high yield, suitable for lab & industry |
| Esterification | 5-methylnicotinic acid + MeOH + SOCl2, reflux | 95.5 | Efficient ester formation, water scavenging |
| Reduction | Methyl ester + NaBH4 in MeOH, 55°C, 1 hr | ~85 (combined with esterification) | Mild, safe, scalable alternative to LiAlH4 |
| Hydrobromide salt formation | Alcohol + HBr (40%), ice bath | 84.6 | Facilitates purification by crystallization |
| Bromination | Hydrobromide salt + HBr + xylene, reflux | 79.5 | Azeotropic removal of water improves yield |
Q & A
Q. What are the established synthetic routes for 5-Methylpyridin-3-amine dihydrochloride, and what analytical techniques are recommended for confirming its purity and structure?
Answer: Synthetic routes typically involve functional group transformations of pyridine derivatives. For example, reductive amination of 5-methylpyridine-3-carbonitrile or nucleophilic substitution of halogenated precursors (e.g., 5-chloro-3-methylpyridine) with ammonia under controlled conditions. Post-synthesis, the compound is precipitated as the dihydrochloride salt using HCl.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and proton environments (e.g., methyl group at position 5 and amine at position 3) .
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (C₇H₁₀Cl₃N₃, MW 230.5 g/mol) and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve 3D structure and hydrogen bonding networks .
- Purity Assessment: Reverse-phase HPLC with UV detection (λ ~254 nm) and ≥95% purity thresholds, as demonstrated in related pyridine derivatives .
Advanced Question
Q. How can researchers resolve discrepancies in the reported antimicrobial efficacy of this compound across different in vitro and in vivo studies?
Answer: Discrepancies may arise from variations in experimental design, such as:
- Bioavailability Differences: In vivo metabolism or poor tissue penetration compared to in vitro direct exposure.
- Pathogen Strain Variability: Use standardized microbial strains (e.g., P. aeruginosa ATCC 27853) and minimum inhibitory concentration (MIC) protocols .
- Experimental Controls: Include positive controls (e.g., octenidine dihydrochloride for antimicrobial activity) and adjust for pH/ionic strength in buffer systems .
Methodological recommendations:
- Perform dose-response assays across multiple models (e.g., biofilm vs. planktonic cultures).
- Use isotopically labeled analogs to track compound distribution in tissue samples.
Basic Question
Q. What are the optimal storage conditions and stability considerations for this compound to ensure sample integrity in long-term studies?
Answer:
- Storage: Keep in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation .
- Stability: Monitor for discoloration (yellowing indicates oxidation) or precipitate formation.
- Handling: Use inert atmospheres (N₂/Ar) during weighing to minimize moisture absorption .
Advanced Question
Q. What methodological approaches are recommended for investigating the degradation products of this compound under varying pH and temperature conditions?
Answer: Degradation studies should include:
- Forced Degradation: Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C) for 48–72 hours.
- Analytical Workflow:
Key parameters to track:
- Kinetics: First-order degradation rate constants (k) and half-life (t₁/₂).
- Structural Elucidation: HRMS/MS and 2D NMR (COSY, HSQC) to identify breakdown products .
Basic Question
Q. What spectroscopic and crystallographic methods are most effective for elucidating the molecular structure of this compound?
Answer:
- X-ray Crystallography:
- Vibrational Spectroscopy:
- FT-IR to identify N–H stretching (3200–3400 cm⁻¹) and aromatic C–C bending (1500–1600 cm⁻¹) .
Advanced Question
Q. How can computational modeling enhance the understanding of this compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT): Calculate reaction pathways for amine group substitution, focusing on transition states and activation energies.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.
- Software Tools: Gaussian or ORCA for quantum mechanics; AMBER for solvation dynamics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
